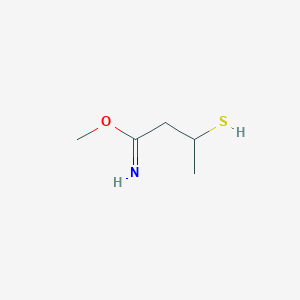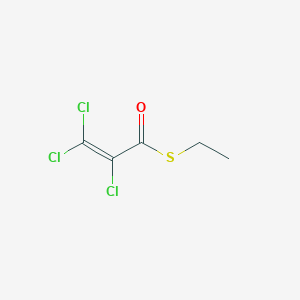
S-Ethyl 2,3,3-trichloroprop-2-enethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Ethyl 2,3,3-trichloroprop-2-enethioate is an organic compound with the molecular formula C5H7Cl3S It is characterized by the presence of a trichloropropene moiety attached to an ethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl 2,3,3-trichloroprop-2-enethioate typically involves the reaction of 2,3,3-trichloropropene with ethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is conducted at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
S-Ethyl 2,3,3-trichloroprop-2-enethioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or other nucleophiles are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include derivatives where chlorine atoms are replaced by other functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include less chlorinated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
S-Ethyl 2,3,3-trichloroprop-2-enethioate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of S-Ethyl 2,3,3-trichloroprop-2-enethioate involves its interaction with nucleophiles and electrophiles. The trichloropropene moiety acts as an electrophilic center, making it susceptible to nucleophilic attack. The ethylthio group can undergo oxidation or reduction, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-Methyl 2,3,3-trichloroprop-2-enethioate: Similar structure but with a methylthio group instead of an ethylthio group.
S-Propyl 2,3,3-trichloroprop-2-enethioate: Similar structure but with a propylthio group instead of an ethylthio group.
2,3,3-Trichloroprop-2-enethiol: Lacks the ethyl group, only has the trichloropropene and thiol groups.
Uniqueness
S-Ethyl 2,3,3-trichloroprop-2-enethioate is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
90236-99-0 |
|---|---|
Molekularformel |
C5H5Cl3OS |
Molekulargewicht |
219.5 g/mol |
IUPAC-Name |
S-ethyl 2,3,3-trichloroprop-2-enethioate |
InChI |
InChI=1S/C5H5Cl3OS/c1-2-10-5(9)3(6)4(7)8/h2H2,1H3 |
InChI-Schlüssel |
DTKQDOIEHCSXOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=O)C(=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


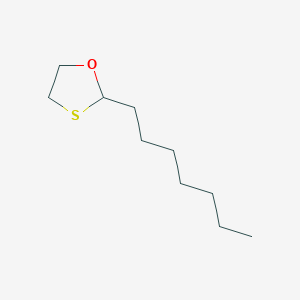
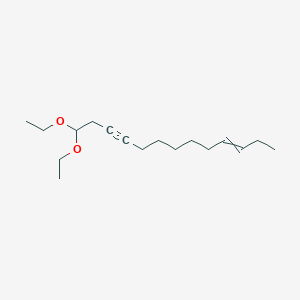

![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)

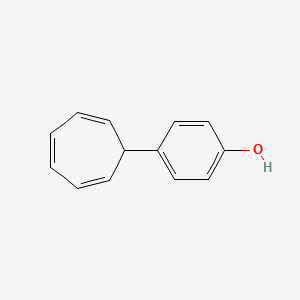
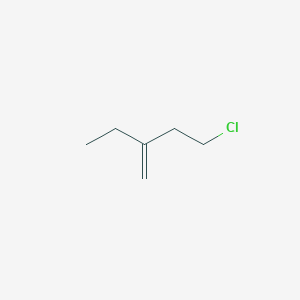
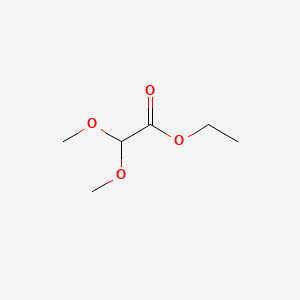
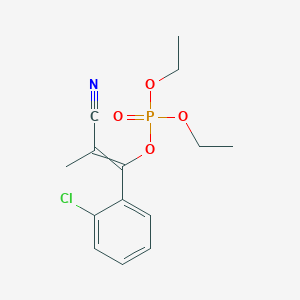
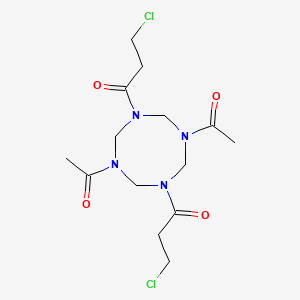

![3-[4-(2,4-Dioxo-1,3-thiazolidin-5-yl)-2-ethoxyphenoxy]propanoic acid](/img/structure/B14368638.png)
